molecular formula C28H44NO2.Cl<br>C28H44ClNO2 B1676440 Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate CAS No. 1320-44-1

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate

Cat. No.: B1676440
CAS No.: 1320-44-1
M. Wt: 462.1 g/mol
InChI Key: QWZLBLDNRUUYQI-UHFFFAOYSA-M
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Description

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate, a mouthful, isn't it? But this compound plays an essential role across a plethora of fields. It is a quaternary ammonium compound primarily known for its broad-spectrum antimicrobial properties. It has garnered attention for its effectiveness in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate typically involves multi-step organic synthesis:

  • First, an initial etherification: reaction where 4-(1,1,3,3-tetramethylbutyl)-o-cresol is reacted with an ethoxy-containing intermediate to introduce the ether linkage.

  • Next, a quaternization: step where the product is treated with benzyldimethylamine, forming the desired quaternary ammonium structure.

  • Finally, the addition of hydrochloric acid: in aqueous solution crystallizes the product as the monohydrate chloride salt.

Industrial Production Methods: Industrial-scale production follows similar synthetic pathways but optimized for large-scale yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled. Catalysts might be employed to enhance reaction rates, and continuous processing methods can be used to maximize efficiency.

Chemical Reactions Analysis

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate undergoes various chemical reactions:

Types of Reactions:

  • Oxidation: Generally stable, though it can undergo oxidative degradation under harsh conditions.

  • Reduction: Less common, but reduction can disrupt the quaternary ammonium structure.

  • Substitution: Participates in nucleophilic substitution reactions, given the presence of the chloride anion.

Common Reagents and Conditions:

  • Oxidation: Involves strong oxidizing agents, often in acidic conditions.

  • Reduction: Requires reductants such as sodium borohydride.

  • Substitution: Utilizes various nucleophiles under both acidic and basic conditions.

Major Products:

  • Oxidative degradation may lead to breakdown products including small aldehydes and acids.

  • Substitution reactions can yield derivatives with modified quaternary ammonium groups.

Scientific Research Applications

This compound is utilized in various fields due to its antimicrobial activity:

In Chemistry:

  • As a catalyst: in organic synthesis.

In Biology and Medicine:

  • Disinfectant: Effective against bacteria, viruses, and fungi.

  • Antiseptic: Used in healthcare settings to sanitize surfaces and instruments.

In Industry:

  • Textile industry: As a fabric conditioner and antistatic agent.

  • Water treatment: For controlling microbial growth in cooling towers and water systems.

Mechanism of Action

The antimicrobial action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate involves disrupting the microbial cell membrane:

  • Molecular Targets: Primarily the lipid bilayer of cell membranes.

  • Pathways Involved: Disruption of membrane integrity leads to leakage of cell contents and subsequent cell death.

Comparison with Similar Compounds

  • Benzalkonium chloride: Often used interchangeably but differs in terms of specific efficacy and application.

  • Cetylpyridinium chloride: Also a quaternary ammonium compound with similar antimicrobial properties but different molecular structure.

The unique structure of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate allows for broad-spectrum antimicrobial activity, making it valuable across various fields.

Let’s dive deeper into the details if any specific aspect piqued your curiosity.

Properties

IUPAC Name

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZLBLDNRUUYQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101912-16-7, 1320-44-1, 25155-18-4
Record name Quat 20
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Record name Methylbenzethonium chloride
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Record name Methylbenzethonium chloride
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Record name BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate

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